rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Catalog No.
S6551757
CAS No.
2227788-87-4
M.F
C5H10ClNO3
M. Wt
167.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydro...

CAS Number

2227788-87-4

Product Name

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, also known as (3R,4S)-4-aminotetrahydrofuran-3-carboxylic acid hydrochloride, is a cyclic amino acid derivative characterized by its unique structural features. It contains a tetrahydrofuran ring with an amino group and a carboxylic acid functional group, making it an important compound in medicinal chemistry. The compound is typically supplied in its hydrochloride salt form, which enhances its solubility and stability in biological environments .

The reactivity of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride primarily involves nucleophilic substitutions and acylation reactions due to the presence of the amino and carboxylic acid groups. These functional groups allow for various modifications that can lead to the synthesis of more complex derivatives. For instance, the amino group can participate in peptide bond formation, while the carboxylic acid can engage in esterification reactions. The compound's stereochemistry plays a crucial role in determining its reactivity and interaction with biological targets.

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride exhibits notable biological activities, particularly as a potential therapeutic agent. Its structural similarity to natural amino acids allows it to interact with various biological pathways. Research indicates that compounds with similar structures can influence protein synthesis and enzymatic activity, making this compound a candidate for further investigation in drug development . Additionally, studies have shown that similar cyclic amino acids can enhance solubility and stability in aqueous environments, which is beneficial for pharmaceutical applications .

The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the desired stereoisomer.
  • Diastereoselective Methods: Employing starting materials that lead to specific diastereomers during the reaction process.
  • Ring-Closing Reactions: Forming the tetrahydrofuran ring through cyclization of appropriate precursors.

One efficient method reported involves the use of N-benzyl-N-α-methylbenzylamide as a chiral auxiliary to achieve high diastereoselectivity during synthesis .

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride has several applications in medicinal chemistry and biochemistry:

  • Drug Development: Its structural characteristics make it a candidate for designing novel therapeutic agents targeting specific diseases.
  • Peptide Synthesis: Can be utilized as a building block in the synthesis of peptides and proteins.
  • Research Tool: Serves as a model compound for studying cyclic amino acids' behavior and interactions within biological systems.

Interaction studies involving rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that compounds with similar cyclic structures may exhibit enhanced permeability across biological membranes, indicating potential for use in drug delivery systems . Furthermore, understanding how this compound interacts with amino acid transport systems can provide insights into its pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride. These include:

  • cis-4-Aminopiperidine-3-carboxylic acid: Known for its role as a foldamer building block which enhances solubility and stability.
  • cis-2-Aminocyclohexanecarboxylic acid: Exhibits properties that promote helical structures in peptides.
  • (1S,3R,4S)-1-Amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid: Used as a radiolabeled imaging agent due to its unique fluorinated structure.

Comparison Table

Compound NameStructure TypeUnique Features
Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochlorideCyclic Amino AcidTetrahydrofuran ring; potential drug candidate
cis-4-Aminopiperidine-3-carboxylic acidCyclic Amino AcidFoldamer building block; enhances solubility
cis-2-Aminocyclohexanecarboxylic acidCyclic Amino AcidPromotes helical structures
(1S,3R,4S)-1-Amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acidFluorinated Amino AcidRadiolabeled for imaging applications

These comparisons highlight the unique aspects of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride while showcasing how similar compounds contribute to advancements in chemical biology and medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types